(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18692825
InChI: InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

CAS No.:

Cat. No.: VC18692825

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate -

Specification

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name ethyl (E)-3-naphthalen-2-ylbut-2-enoate
Standard InChI InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+
Standard InChI Key NBMFXMLKJYHCCV-ZRDIBKRKSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1
Canonical SMILES CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a naphthalen-2-yl group attached to the β-carbon of an ethyl but-2-enoate backbone. The E configuration ensures that the naphthalene and ester substituents lie on opposite sides of the double bond, influencing both reactivity and intermolecular interactions. The IUPAC name, ethyl (E)-3-naphthalen-2-ylbut-2-enoate, reflects this stereochemistry. Key identifiers include:

PropertyValue
Molecular FormulaC16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}
Molecular Weight240.30 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1
InChI KeyNBMFXMLKJYHCCV-ZRDIBKRKSA-N

The extended conjugation between the naphthalene ring and the α,β-unsaturated ester enhances stability and electronic delocalization, which is critical for its applications in catalysis and drug design .

Synthesis and Optimization

Palladium-Catalyzed Heck Reaction

A primary synthesis route involves the Heck coupling between 2-bromonaphthalene and ethyl crotonate. Palladium catalysts, such as Pd(OAc)2_2, facilitate this cross-coupling under mild conditions (40–80°C), achieving yields of 49–82%. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination.

Example Protocol:

  • Combine 2-bromonaphthalene (1 equiv), ethyl crotonate (1.2 equiv), Pd(OAc)2_2 (5 mol%), and a base (e.g., K2_2CO3_3) in DMF.

  • Heat at 60°C for 12–24 hours under inert atmosphere.

  • Purify via column chromatography (hexane/ethyl acetate).

Triethylamine-Mediated Allylic Rearrangement

An alternative method employs allylic rearrangement of enol phosphates using triethylamine as a catalyst. This approach, detailed in RSC Advances, achieves higher yields (up to 95%) and superior stereoselectivity . The process involves:

  • Phosphorylation of β-ketoesters to form enol phosphates.

  • Palladium-catalyzed cross-coupling with aryl Grignard reagents.

Key Advantage: Reduced side products and enhanced E-selectivity compared to traditional Heck reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (CDCl3_3): Peaks at δ 7.47–7.30 (m, 7H, naphthalene), δ 6.24 (s, 1H, olefinic proton), δ 4.26 (q, 2H, OCH2_2CH3_3), δ 2.65 (s, 3H, CH3_3), δ 1.35 (t, 3H, CH3_3) .

  • 13^{13}C NMR: Signals at δ 166.94 (ester carbonyl), δ 154.96 (olefinic carbon), δ 128.91–126.82 (aromatic carbons) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch) confirm the ester and conjugated double bond.

Chromatographic Analysis

Thin-layer chromatography (TLC) in hexane/ethyl acetate (10:1) yields an Rf_f of 0.59, while HPLC purity exceeds 98% under optimized conditions .

Crystallographic and Stability Insights

While the Z-isomer of related compounds exhibits keto-enol tautomerism stabilized by intramolecular hydrogen bonds , the E-configuration of this compound favors a planar geometry, enhancing π-π stacking with aromatic systems. Such interactions are critical in materials science for designing organic semiconductors .

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-couplings, improving reaction efficiency in Suzuki-Miyaura and Sonogashira reactions .

Polymer Chemistry

Incorporation into copolymers enhances thermal stability (Tg_g > 200°C), making it suitable for high-performance plastics.

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